3-Amino-5-methoxyindan-1-one hydrochloride
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Overview
Description
3-Amino-5-methoxyindan-1-one hydrochloride: is a chemical compound with the molecular formula C10H12ClNO2 . It is a derivative of indanone, featuring an amino group at the third position and a methoxy group at the fifth position on the indanone ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxyindan-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindan-1-one.
Amination: The 5-methoxyindan-1-one undergoes an amination reaction to introduce the amino group at the third position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-5-methoxyindan-1-one hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted amino or methoxy groups.
Scientific Research Applications
3-Amino-5-methoxyindan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxyindan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Amino-5-methoxyindan-1-one: The free base form without the hydrochloride salt.
3-Amino-5-methoxyindan-2-one: A positional isomer with the amino group at the second position.
5-Methoxyindan-1-one: The parent compound without the amino group.
Uniqueness: 3-Amino-5-methoxyindan-1-one hydrochloride is unique due to the presence of both amino and methoxy groups on the indanone ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
3-amino-5-methoxy-2,3-dihydroinden-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-6-2-3-7-8(4-6)9(11)5-10(7)12;/h2-4,9H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVNWEQSTNQMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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